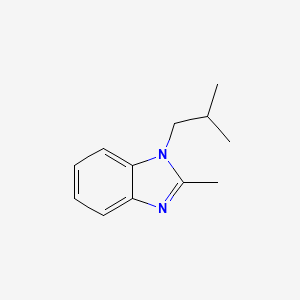

2-Methyl-1-(2-methylpropyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

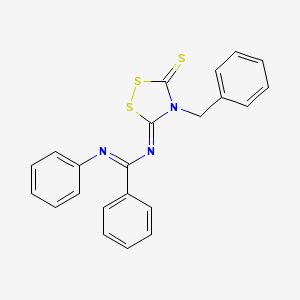

“2-Methyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, which involves these reactants interacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude compared to the bulk process .

Molecular Structure Analysis

Benzimidazole is a base, and it can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .

Chemical Reactions Analysis

Benzimidazole undergoes various chemical reactions. It can act as a base, reacting with acids to form salts . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Physical And Chemical Properties Analysis

Benzimidazole appears as a white solid that forms tabular crystals . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Benzimidazole derivatives, including 2-Methyl-1-(2-methylpropyl)benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed a significant increase in anticancer activity .

Antibacterial and Antifungal Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Antiviral Agents

Benzimidazole derivatives have been reported to possess antiviral activity . The structure of benzimidazole is analogized with the nucleotides found in the human body, making them potential candidates for antiviral agents .

Anti-inflammatory Agents

Benzimidazole derivatives have been reported to possess anti-inflammatory activity . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Antitubercular Agents

Benzimidazole derivatives have been reported to possess antitubercular activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Antioxidant Agents

Benzimidazole derivatives have been reported to possess antioxidant activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that 2-Methyl-1-(2-methylpropyl)benzimidazole may interact with a variety of biological targets.

Mode of Action

For instance, in the context of anticancer activity, some benzimidazole derivatives have been evaluated against specific cell lines . The interaction of 2-Methyl-1-(2-methylpropyl)benzimidazole with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that multiple pathways could be affected

Result of Action

Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels

Safety and Hazards

Zukünftige Richtungen

Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their enormous medicinal value . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active area of research, with recent advances and new perspectives continually emerging .

Eigenschaften

IUPAC Name |

2-methyl-1-(2-methylpropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFRJPMGFXDUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2-methylpropyl)benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)

![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)

![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)

![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)

![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)

![dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2692241.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2692244.png)